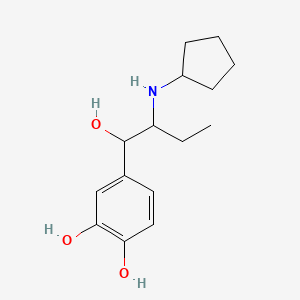
alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol, also known as this compound, is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol is a compound of significant interest due to its potential therapeutic applications, particularly in the context of metabolic disorders and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C12H19NO3
- Molecular Weight : 229.29 g/mol
- CAS Number : Not specifically listed in the provided data but can be derived from structural information.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of 11-beta-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol. Inhibition of 11β-HSD1 is associated with improved insulin sensitivity and reduced hepatic glucose production, making it a target for diabetes treatment . The compound has shown promise in enhancing glucose-stimulated insulin secretion in pancreatic beta-cells .
- Neuroprotective Effects : Studies indicate that compounds similar to this compound may exert protective effects against neurodegenerative diseases like Alzheimer's by modulating cholinergic activity and reducing amyloid-beta accumulation . Research has demonstrated improvements in cognitive function in patients treated with similar compounds alongside acetylcholinesterase inhibitors .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Hypoglycemic Activity : The compound has been shown to lower blood glucose levels through its action on 11β-HSD1. This effect is particularly beneficial for managing type 2 diabetes and obesity-related metabolic disorders .
- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This suggests potential applications in treating inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Hypoglycemic | Reduced blood glucose levels | , |
| Neuroprotective | Improved cognitive function | |
| Anti-inflammatory | Modulation of cytokine release |
Case Study: Cognitive Improvement in Alzheimer's Patients
A study involving patients with mild Alzheimer's disease demonstrated that those treated with a combination of this compound and donepezil showed significant improvements in cognitive assessments over nine months. The results indicated stabilization or enhancement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) .
特性
CAS番号 |
13725-15-0 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC名 |
4-[2-(cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H23NO3/c1-2-12(16-11-5-3-4-6-11)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,2-6H2,1H3 |
InChIキー |
FEYMRICSONQYOT-UHFFFAOYSA-N |
SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2 |
正規SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2 |
同義語 |
N-cyclopentylbutanefrine N-cyclopentylbutanephrine N-cyclopentylbutanephrine hydrochloride N-cyclopentylbutanephrine, (+-)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















